7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been reported to act on various targets, including tubulin , LSD1 , and CDK2 .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine may affect various biochemical pathways. For instance, similar compounds have been found to suppress the ERK signaling pathway . This pathway is crucial for cell proliferation and survival, and its suppression can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been reported to induce cell apoptosis and g2/m phase arrest . They also regulate cell cycle-related and apoptosis-related proteins .
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines, the family to which this compound belongs, have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound .
Cellular Effects
Related compounds have been shown to have significant effects on cell function . For example, some triazolopyrimidines have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation
Preparation Methods
The synthesis of 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid. This reaction produces an intermediate compound, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine using phosphorus oxychloride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with salts of five-membered nitrogen-containing NH-heterocycles under heating in aprotic solvents.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride, acetic acid, and various nitrogen-containing heterocycles. Major products formed from these reactions often include derivatives with enhanced biological activity.
Scientific Research Applications
Medicinal Chemistry: It is used in the design and synthesis of anticancer agents.
Industry: Its derivatives are explored for use as corrosion inhibitors and in the development of new materials.
Comparison with Similar Compounds
7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used in the development of functionalized ligands targeting adenosine receptors.
The uniqueness of this compound lies in its specific substitution pattern and its potent biological activities, particularly in cancer research.
Properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-5-7-2-9-10(5)3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWDQWNBXLWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717114 | |
Record name | 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159811-23-0 | |
Record name | 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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